Plakortolide F

Description

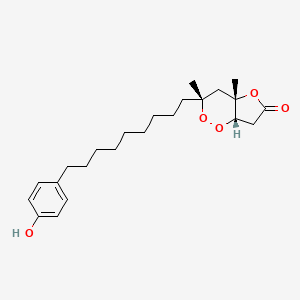

Structure

3D Structure

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(3R,4aS,7aS)-3-[9-(4-hydroxyphenyl)nonyl]-3,4a-dimethyl-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |

InChI |

InChI=1S/C23H34O5/c1-22(17-23(2)20(27-28-22)16-21(25)26-23)15-9-7-5-3-4-6-8-10-18-11-13-19(24)14-12-18/h11-14,20,24H,3-10,15-17H2,1-2H3/t20-,22+,23-/m0/s1 |

InChI Key |

YMCWQAFBJQOYSX-WWNPGLIZSA-N |

Isomeric SMILES |

C[C@]1(C[C@]2([C@H](CC(=O)O2)OO1)C)CCCCCCCCCC3=CC=C(C=C3)O |

Canonical SMILES |

CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCC3=CC=C(C=C3)O |

Synonyms |

plakortolide F |

Origin of Product |

United States |

Natural Origin and Advanced Isolation Methodologies of Plakortolide F

Source Organisms and Species-Specific Production of Plakortolide F

Investigation of Plakortis halichondrioides as a Primary Source Organism

Plakortis halichondrioides has been extensively investigated as a significant source of this compound and other related cyclic peroxides. nih.govmdpi.comacs.orgnih.govasm.orgmdpi.com Studies on specimens of P. halichondrioides collected from various Caribbean locations have consistently reported the isolation of this compound. nih.govmdpi.comnih.govmdpi.com For instance, research on P. halichondrioides from Puerto Rico led to the isolation of this compound alongside new polyketide derivatives. nih.govnih.gov Similarly, P. halichondrioides collected in Jamaica has also yielded plakortide F. researchgate.netmdpi.com

Isolation from Plakinastrella clathrata and Plakortis symbiotica-Xestospongia deweerdtae Consortium

Beyond Plakortis halichondrioides, this compound has also been isolated from other marine organisms. Plakinastrella clathrata, an Australian sponge, has been identified as a source of plakortolides, including this compound. acs.orgrhhz.netuq.edu.auacs.orgnih.gov Furthermore, this compound has been found in the symbiotic association between Plakortis symbiotica and Xestospongia deweerdtae. nih.govresearchgate.netacs.orgresearchgate.netnih.gov This two-sponge consortium, particularly specimens collected near Puerto Rico, has been shown to contain this compound among other secondary metabolites. researchgate.netacs.orgnih.gov

Here is a table summarizing the primary source organisms of this compound:

| Organism | Classification | Region of Collection (Examples) |

| Plakortis halichondrioides | Porifera; Homoscleromorpha; Plakinidae | Caribbean (Puerto Rico, Jamaica, The Bahamas) nih.govmdpi.comnih.govasm.orgmdpi.com |

| Plakinastrella clathrata | Porifera; Homoscleromorpha; Plakinidae | Indo-Pacific (Australia, Seychelles) acs.orgrhhz.netuq.edu.auacs.orgnih.gov |

| Plakortis symbiotica-Xestospongia deweerdtae Consortium | Porifera; Homoscleromorpha (Plakortis) & Demospongiae (Xestospongia) | Caribbean (Puerto Rico, The Bahamas) nih.govresearchgate.netacs.orgresearchgate.netnih.gov |

Geographical Distribution of this compound Producing Organisms

The distribution of sponges known to produce this compound is primarily concentrated in tropical marine environments.

Caribbean Coastal Regions: Specific Collection Sites and Ecological Context

A significant number of studies on this compound have focused on sponges collected from the Caribbean Sea. researchgate.netmdpi.comresearchgate.netresearchgate.net Specific collection sites for Plakortis halichondrioides yielding this compound include the coasts of Puerto Rico (such as Mona Island and La Parguera), Jamaica (including Discovery Bay), and The Bahamas (such as Plana Cays and Little San Salvador Island). nih.govresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netmarinespecies.org These sponges are often found in diverse marine habitats within the Caribbean, including deep fore-reefs and reef caves, at depths typically ranging from 30 to 40 meters. mdpi.comresearchgate.netresearchgate.netresearchgate.netplos.org The Plakortis symbiotica-Xestospongia deweerdtae consortium, another source of this compound, has also been documented in Caribbean locations like Puerto Rico and The Bahamas, inhabiting cryptic habitats such as reef caves. researchgate.netacs.orgresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.orgnoaa.gov

Indo-Pacific Regions: Exploration of Diverse Marine Habitats

While the Caribbean is a prominent source, plakortolides, including this compound, have also been isolated from sponges in the Indo-Pacific region. Plakinastrella clathrata, a known producer, has been collected from locations such as Australia and the Seychelles Islands. acs.orgrhhz.netuq.edu.auacs.orgnih.gov This indicates that the production of this compound is not exclusive to the Caribbean and occurs in taxonomically related sponges found in geographically distinct marine environments. Investigations in the Indo-Pacific explore diverse marine habitats for these sponge species. wgtn.ac.nz

State-of-the-Art Isolation and Purification Strategies for this compound and Related Compounds

The isolation and purification of this compound and related polyketides from marine sponges typically involve a series of extraction and chromatographic techniques. The general approach often begins with the collection of the sponge material, followed by freezing and lyophilization. mdpi.com The dried sponge is then extracted using organic solvents or mixtures, such as chloroform-methanol, ethyl acetate (B1210297), or dichloromethane-methanol. researchgate.netmdpi.com

The crude extract is subsequently subjected to various separation methods based on polarity. Column chromatography (CC) is a common initial step, often utilizing stationary phases like silica (B1680970) gel or reversed-phase (RP) silica gel (C-18). researchgate.netmdpi.com Elution is performed with gradients of solvent mixtures of increasing polarity. mdpi.com Fractions obtained from column chromatography are analyzed, often using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify those containing the target compounds. mdpi.com

Further purification of fractions containing this compound and related compounds often involves more advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), including both normal-phase and reversed-phase modes. researchgate.netmdpi.com These methods allow for finer separation and isolation of pure compounds. mdpi.com

Specific examples of isolation procedures reported in the literature include:

Extraction of freeze-dried sponge with chloroform-methanol, followed by concentration and extraction with n-hexane. The organic phase is then chromatographed over silica gel. mdpi.com

Extraction with ethyl acetate and then methanol (B129727), with the ethyl acetate extract separated by silica gel CC. mdpi.com

Homogenization and consecutive extraction with methanol and chloroform, followed by partitioning and purification using CC, MPLC, and HPLC. mdpi.com

Extraction with dichloromethane-methanol, followed by C-18 flash chromatography and RP-HPLC. mdpi.com

The identification of isolated compounds like this compound is typically based on extensive spectroscopic analysis, including IR, MS, and NMR (1D and 2D) data, and comparison with previously reported values. nih.govresearchgate.netacs.org In some cases, absolute stereochemistry is determined using methods like degradation reactions followed by techniques such as Kishi's method or by comparing experimental and calculated optical rotations. nih.govresearchgate.netnih.gov

These state-of-the-art methodologies enable the successful isolation and purification of this compound and the discovery of novel related polyketides from marine sponges.

Chromatographic Separation Techniques

Following extraction, various chromatographic techniques are employed to separate and purify this compound from the complex mixture of compounds present in the crude extract. mdpi.comnih.gov These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity for a stationary phase.

Column chromatography is a fundamental separation technique used extensively in the isolation of natural products. It involves a stationary phase packed in a column and a mobile phase that carries the sample through the column.

Normal-phase chromatography utilizes a polar stationary phase (e.g., silica gel) and a less polar mobile phase. agroparistech.frmsu.edupharmabeej.com Compounds are separated based on their interactions with the polar stationary phase; less polar compounds elute faster, while more polar compounds are retained longer. msu.edupharmabeej.com Normal-phase column chromatography has been used in the isolation procedures for compounds from Plakortis species. nih.govmdpi.com

Reverse-phase chromatography, in contrast, employs a non-polar stationary phase (e.g., C18 bonded silica) and a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile). agroparistech.frmsu.edulibretexts.orgwikipedia.orgwikipedia.org In this mode, more hydrophobic compounds are retained longer by the non-polar stationary phase, while more polar compounds elute first. libretexts.orgwikipedia.org Reverse-phase liquid chromatography has been widely applied in the purification of compounds from Plakortis extracts, including in the isolation of this compound. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used chromatographic technique that offers high resolution and sensitivity. nih.govrjptonline.org It is essential for both analyzing complex mixtures and purifying target compounds. rjptonline.orgnih.gov HPLC involves pumping a liquid mobile phase through a column packed with small stationary phase particles under high pressure. libretexts.org

HPLC is utilized in both analytical and preparative scales in natural product isolation. Analytical HPLC is used to analyze the composition of extracts and fractions, monitor the progress of separation, and assess the purity of isolated compounds. rjptonline.org Preparative HPLC, on the other hand, is used to isolate larger quantities of purified compounds for further studies. nih.govrjptonline.org

HPLC, often in reversed-phase mode, has been a crucial step in the isolation of this compound and other related polyketides from Plakortis and Plakinastrella species. mdpi.comresearchgate.netsci-hub.st It is frequently used as a final purification step after initial column chromatography. mdpi.comnih.gov For example, preparative HPLC was used to yield pure compounds after initial separation techniques. mdpi.com

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. nih.gov The stationary phase consists of porous beads, and molecules larger than the pore size elute in the void volume, while smaller molecules penetrate the pores and are retained longer. nih.gov This technique is useful for fractionating extracts based on the molecular weight range of the compounds. Gel filtration chromatography using Sephadex LH-20 has been employed in the purification of extracts from Plakortis species, including in procedures that yielded polyketide metabolites. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

Bioassay-Guided Fractionation Methodologies for Targeted Compound Isolation

Bioassay-guided fractionation is a strategy used to isolate biologically active compounds from natural extracts. researchgate.netwgtn.ac.nz This approach involves testing fractions of an extract for a specific biological activity (e.g., antifungal activity, cytotoxicity) and then further separating only the active fractions. researchgate.netresearchgate.netwgtn.ac.nz This iterative process of separation and biological testing allows for the targeted isolation of the compounds responsible for the observed activity.

Bioassay-guided purification protocols have been successfully applied in the isolation of bioactive compounds from Plakortis species. nih.govresearchgate.netwgtn.ac.nz For instance, an antifungal bioassay guided the fractionation of an extract from Plakortis zyggompha, leading to the isolation of active compounds. researchgate.net Similarly, a bioassay protocol was used in the isolation of endoperoxides, including this compound, from Plakortis halichondrioides, where fractions were tested for antitumor activity. nih.gov This methodology is particularly valuable when searching for novel compounds with specific biological properties.

This compound, a cyclic peroxide-containing polyketide, is a natural product isolated from marine sponges, particularly those belonging to the Plakortis and Plakinastrella genera nih.govacs.org. Its structural elucidation and stereochemical assignment have relied heavily on advanced spectroscopic techniques.

Advanced Structural Elucidation and Stereochemical Assignment Methodologies for Plakortolide F

Integrated Spectroscopic Techniques for Molecular Structure Determination

Interactive Data Tables:

Based on the search results, specific, detailed, and assigned NMR data (chemical shifts and coupling constants for individual protons and carbons) for Plakortolide F itself were not consistently provided in a format that allows for the creation of comprehensive, compound-specific interactive tables within the scope of this response. However, the principles of interpreting such data using 1D and 2D NMR techniques as described above are directly applied to this compound's structural elucidation. Studies often present tables of NMR data for various isolated compounds, including plakortolides, which would contain these specific assignments nih.govwgtn.ac.nz.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in the initial stages of structure elucidation, providing insights into the functional groups present within a molecule. egyankosh.ac.inlibretexts.orgslideshare.net IR spectroscopy measures the vibrations of bonds within a molecule, producing a spectrum with characteristic absorption bands corresponding to specific functional groups. libretexts.org For this compound, IR spectroscopy can help identify key functionalities such as carbonyl groups (specifically, the γ-lactone), hydroxyl groups (if present in certain derivatives or related structures), and carbon-carbon double bonds. nih.govresearchgate.net For example, the IR spectrum of plakortolide J, a related peroxide-lactone, showed a strong absorbance at 1767 cm⁻¹, indicative of a γ-lactone carbonyl. nih.gov

UV-Vis spectroscopy, on the other hand, provides information about electronic transitions within a molecule, particularly the presence of conjugated π systems like double bonds or aromatic rings. egyankosh.ac.inlibretexts.org While the core bicyclic structure of this compound may not exhibit strong UV absorption, the presence of unsaturated fatty acid side chains, common in plakortolides, can be detected and characterized using UV-Vis spectroscopy. researchgate.net The λmax and intensity of absorption bands in the UV-Vis spectrum can indicate the extent of conjugation. egyankosh.ac.in

Determination of Relative and Absolute Stereochemistry

Determining the relative and absolute stereochemistry of a complex natural product like this compound is crucial for understanding its biological activity and for synthetic efforts. This involves a combination of NMR-based techniques, chemical transformations, and computational methods.

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) for Relative Configuration

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques used to determine the spatial proximity of protons within a molecule, which in turn helps establish the relative configuration of chiral centers. mdpi.comresearchgate.netresearchgate.netlibretexts.org NOE correlations arise between protons that are close in space (typically within 5 Å), regardless of the number of bonds separating them. libretexts.org ROESY is particularly useful for molecules with similar rotational correlation times, where NOE effects might be less pronounced. mdpi.comresearchgate.net

For plakortolides, including this compound, NOE and ROESY experiments are routinely used to deduce the relative stereochemistry of the bicyclic core and the side chain. mdpi.comresearchgate.netresearchgate.net By observing NOE correlations between protons on different rings or across chiral centers, the relative orientation of substituents can be determined. For instance, ROESY analysis has been used to establish the relative stereochemistry of the peroxylactone ring in plakortolide and the bicyclic ring substituents in plakortolide E. researchgate.net NOE experiments were also used to determine the relative stereochemistry of the six-membered peroxide moiety in plakortides F, G, and H. mdpi.com

Chemical Derivatization and Degradation Studies for Stereochemical Markers

Chemical derivatization and degradation studies play a vital role in stereochemical assignment, particularly when spectroscopic data alone are insufficient or when dealing with complex or flexible molecules. clockss.orgmdpi.comresearchgate.netresearchgate.netrsc.orgnih.govrsc.org These methods involve chemically transforming the natural product into derivatives or smaller fragments with known stereochemical behavior or that are amenable to analysis by other techniques.

For plakortolides, degradation reactions followed by application of methods like Kishi's method have been used to determine the absolute configuration of alcohol functionalities. researchgate.netresearchgate.net Chemical derivatization, such as the preparation of Mosher esters, is a common strategy to introduce a reporter group that allows for the assignment of absolute configuration based on the differential shielding effects observed in NMR spectroscopy. mdpi.comrsc.org Chemical correlation, where the compound is transformed into a known substance with established stereochemistry, is another valuable approach. researchgate.net

Application of Established Methodologies (e.g., Mosher's Method, Kishi's Method)

Established methodologies like Mosher's method and Kishi's method are widely applied in the stereochemical determination of natural products, including plakortolides. clockss.orgmdpi.comcapes.gov.brrhhz.netnih.govresearchgate.netrsc.orgchemrxiv.orgnih.gov

Mosher's method is a well-known technique for determining the absolute configuration of chiral alcohols and amines. mdpi.comrhhz.netrsc.org It involves reacting the chiral compound with a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) or its acid chloride, to form diastereomeric esters or amides. mdpi.comrsc.org The differences in the ¹H and ¹⁹F NMR chemical shifts of the diastereomers, specifically the Δδ values, are then used to assign the absolute configuration of the original chiral center. mdpi.comrsc.org Mosher's method has been applied to plakortolide derivatives to assign the absolute configuration of chiral centers, including those in the side chain. mdpi.comresearchgate.netrsc.org

Kishi's method, also known as the CD method for assigning the absolute configuration of secondary alcohols, involves the formation of in situ complexes with dimolybdenum tetraacetate and analysis of the induced circular dichroism (ICD) spectra. rhhz.netresearchgate.netresearchgate.netmdpi.com This method has been used in the stereochemical analysis of plakortolide J, a related peroxide-lactone. researchgate.netresearchgate.net

Computational Approaches for Absolute Configuration Assignment

In recent years, computational methods have become increasingly important for assigning the absolute configuration of natural products, especially when experimental methods are challenging or inconclusive. capes.gov.brresearchgate.netnih.govfrontiersin.org These methods involve calculating spectroscopic properties, such as optical rotation or electronic circular dichroism (ECD) spectra, for different possible stereoisomers and comparing the calculated data with experimental measurements. capes.gov.brmdpi.comresearchgate.netnih.govfrontiersin.org

Ab Initio Optical Rotation Calculations (e.g., Coupled Hartree–Fock Method)

Ab initio calculations of optical rotation provide a powerful tool for assigning absolute configuration. capes.gov.brresearchgate.netfrontiersin.orgacs.orgresearchgate.net These calculations predict the optical rotation of a molecule based on its three-dimensional structure and electronic properties, using quantum mechanical principles. The Coupled Hartree–Fock (CHF) method is one of the theoretical approaches used for these calculations. capes.gov.brresearchgate.net

For plakortolides, ab initio optical rotation computations have been employed to determine the absolute stereochemistry of specific analogs, such as plakortolide G. capes.gov.br By comparing the calculated optical rotation values for different enantiomers with the experimentally measured optical rotation, the correct absolute configuration can be assigned. capes.gov.brresearchgate.netfrontiersin.orgacs.org It is important to note that the accuracy of these calculations depends on the level of theory, basis set used, and consideration of conformational flexibility and solvent effects. researchgate.netresearchgate.net Comparing calculated optical rotatory dispersion (ORD) curves across multiple wavelengths can provide more reliable assignments than using a single frequency. researchgate.net

Quantum Chemical Calculation of Circular Dichroism (CD) Spectra

Quantum chemical calculations of Circular Dichroism (CD) spectra have emerged as a powerful tool for the definitive assignment of absolute configuration in chiral natural products, particularly when only small amounts of the compound are available or when crystallization for X-ray analysis is difficult. researchgate.net This method involves calculating the theoretical CD spectrum for possible enantiomers or diastereomers and comparing these calculated spectra to the experimentally obtained CD spectrum. A strong correlation between a calculated spectrum and the experimental data allows for the assignment of the absolute configuration. researchgate.net

While specific details regarding the quantum chemical calculation of CD spectra solely for this compound are not extensively detailed in the provided search results, the technique has been successfully applied to other plakortolides and related compounds. For instance, quantum calculation of CD spectra was used in the structural and absolute configuration determination of simplextones A and B, which have a carbon backbone similar to plakortides and plakortethers. rsc.org The principle relies on the fact that chiral molecules exhibit differential absorption of left and right circularly polarized light, and this property can be computationally predicted based on their three-dimensional structure. creative-proteomics.comsmoldyn.org Time-dependent density functional theory (TDDFT) is a commonly used method for calculating electronic CD (ECD) spectra of medium-sized molecules. researchgate.net

Crystallographic Analysis as a Definitive Structural Elucidation Tool for Related Compounds

Crystallographic analysis, particularly single-crystal X-ray diffraction, is considered a definitive method for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. mdpi.comnih.gov While direct crystallographic analysis of this compound is not explicitly mentioned in the search results, this technique has been crucial in the structural elucidation of related plakortolides and other cyclic peroxides from marine sponges. For example, the structures and absolute configurations of simplextones A and B were determined by X-ray crystallography, in addition to other spectroscopic methods and CD calculations. rsc.org

Crystallography provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms, allowing for unambiguous assignment of relative and, in favorable cases, absolute stereochemistry. mdpi.comnih.gov The ability to obtain crystals of sufficient size and quality is a limiting factor for this technique. nih.gov

Structural Revisions of Plakortolides and Related Analogs Based on Spectroscopic and Synthetic Evidence

The structural elucidation of plakortolides and related compounds has not always been straightforward, and several structural revisions have been made over time based on new spectroscopic data, synthetic studies, and computational analysis. fu-berlin.dersc.orgmdpi.comresearchgate.net

One notable example involves the checkered history of Plakortolides E and I. Initial structural assignments based on spectroscopic data were later found to be inconsistent with data obtained from synthetic samples. fu-berlin.deresearchgate.netresearchgate.netacs.org Specifically, the NMR data initially reported for the compound named Plakortolide E were inconsistent with the current literature structure and were found to match those of the corresponding seco-plakortolide. acs.orgnih.gov Synthetic efforts towards plakortolides E and I allowed for the revision of the absolute configuration of plakortolide I and a structural revision of plakortolide E. researchgate.netresearchgate.netresearchgate.net The reported conversion of the metabolite initially identified as Plakortolide E into a plakortone ether upon storage was also consistent with the revised seco-plakortolide structure. acs.orgnih.gov

Structural revisions have also occurred for other related natural products from marine sponges. For instance, the previously proposed structure of plakotenin (B1259556) was revised based on computational investigation of transition states and comparison with experimental spectroscopic properties, including circular dichroism and 2D NMR spectra. nih.gov This highlights the iterative nature of structural elucidation in natural product chemistry, where new evidence can lead to the correction of previously assigned structures.

The relative stereochemistry within the bicyclic nucleus of plakortolides is typically cis at the C-3 and C-4 positions. wgtn.ac.nz However, variations in configuration at C-6 can lead to diastereomeric carbon skeletons with observable differences in their 1H NMR spectra. wgtn.ac.nz Extensive spectroscopic analysis, including 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY, has been fundamental in establishing the relative stereochemistry of plakortolides. fu-berlin.deresearchgate.net The modified Mosher's method has also been applied to determine the absolute stereochemistry of chiral centers in plakortolides and their derivatives. fu-berlin.deresearchgate.net

The isolation of new plakortolides and related compounds with diverse side chains and oxygenation patterns continues to contribute to the understanding of this class of natural products and their biosynthesis. acs.orgnih.govresearchgate.netacs.org

Table 1: Selected Plakortolides and Related Compounds Mentioned

| Compound Name | PubChem CID |

| This compound | 10450815 |

| Plakortolide | 6475980 |

| Plakortolide E | 11918118 |

| Plakortolide I | 11918119 |

| Plakortin | 6434406 |

| Simplextone A | Not Available |

| Simplextone B | Not Available |

| Plakotenin | 10146631 |

| seco-plakortolide E | Not Available |

| Plakortone | 11918120 |

This compound is a significant member of the plakortolide family, a group of cyclic peroxides predominantly isolated from marine sponges of the genera Plakortis and Plakinastrella. These natural products share a characteristic bicyclic core structure comprising a 1,2-dioxane (B1202867) ring fused to a butyrolactone. fu-berlin.de The determination of the precise chemical structure and the three-dimensional arrangement of atoms (stereochemistry) in plakortolides, including this compound, has involved a suite of advanced analytical techniques.

The initial stages of structural elucidation for many plakortolides relied heavily on spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and Mass Spectrometry (MS). fu-berlin.declockss.org These techniques provide crucial information about the functional groups present, the connectivity of atoms, and the molecular weight. However, fully defining the relative and absolute stereochemistry of molecules with multiple chiral centers, like the plakortolides, often requires more sophisticated approaches. researchgate.net

Quantum Chemical Calculation of Circular Dichroism (CD) Spectra

Quantum chemical calculations of Circular Dichroism (CD) spectra have become an invaluable tool for assigning the absolute configuration of chiral molecules, particularly when conventional methods like X-ray crystallography are not feasible due to difficulties in obtaining suitable crystals. researchgate.net This computational technique involves predicting the CD spectrum for different possible stereoisomers of a compound. By comparing the calculated spectra with the experimentally measured CD spectrum, researchers can determine the most likely absolute configuration. researchgate.net

While specific published studies detailing the quantum chemical calculation of CD spectra exclusively for this compound were not prominently found in the provided search results, this methodology has been successfully applied to structurally related compounds. For instance, quantum chemical calculations of CD spectra were employed in conjunction with X-ray crystallography and NMR analysis to determine the structures and absolute configurations of simplextones A and B, marine natural products with structural similarities to plakortides and plakortethers. rsc.org The underlying principle is the prediction of how a chiral molecule interacts differently with left and right circularly polarized light, a phenomenon that is highly dependent on its three-dimensional structure. creative-proteomics.comsmoldyn.org Time-dependent density functional theory (TDDFT) is a widely used computational method for these types of calculations, particularly effective for molecules of moderate size. researchgate.net

Crystallographic Analysis as a Definitive Structural Elucidation Tool for Related Compounds

Crystallographic analysis, most commonly through single-crystal X-ray diffraction, stands as a definitive technique for obtaining unambiguous three-dimensional structural information and absolute stereochemistry of compounds that can be grown as suitable crystals. mdpi.comnih.gov Although direct crystallographic data for this compound were not specifically highlighted in the search results, this method has played a crucial role in confirming the structures and stereochemistry of other plakortolides and related marine cyclic peroxides. The structures and absolute configurations of simplextones A and B, for example, were definitively established through X-ray crystallography, complementing information obtained from NMR and CD spectroscopy. rsc.org

Crystallography provides precise details about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, which are essential for confirming relative and absolute stereochemistry. mdpi.comnih.gov The primary limitation of this technique is the necessity of obtaining high-quality single crystals of the compound of interest. nih.gov

Structural Revisions of Plakortolides and Related Analogs Based on Spectroscopic and Synthetic Evidence

The structural elucidation of natural products, especially complex ones like plakortolides, can be an iterative process, and instances of structural revisions based on new evidence are not uncommon. fu-berlin.dersc.orgmdpi.comresearchgate.net These revisions are often prompted by inconsistencies observed between spectroscopic data, results from synthetic studies, or more advanced analytical techniques.

A well-documented case involves the structural assignments of Plakortolides E and I. Initial structural proposals based on spectroscopic analysis were later challenged and revised through synthetic endeavors. fu-berlin.deresearchgate.netresearchgate.netacs.org It was found that the spectroscopic data originally attributed to Plakortolide E were, in fact, consistent with a seco-plakortolide structure. acs.orgnih.gov Total synthesis of enantiomers of plakortolide I and seco-plakortolide E provided the necessary reference compounds to correct the absolute configuration of plakortolide I and revise the structure of plakortolide E. researchgate.netresearchgate.netresearchgate.net The observation that the compound initially identified as Plakortolide E transformed into a plakortone ether upon storage further supported the revised seco-plakortolide structure. acs.orgnih.gov

Similar revisions have occurred with other related marine natural products, such as the structural correction of plakotenin, which was achieved through a combination of total synthesis, computational analysis of reaction transition states, and comparison of experimental and calculated spectroscopic data, including CD and 2D NMR. nih.gov These examples underscore the importance of employing multiple lines of evidence to definitively establish the structure and stereochemistry of complex natural products.

Detailed spectroscopic analysis, particularly using advanced 2D NMR techniques like COSY, HSQC, HMBC, and NOESY, is fundamental for determining the relative stereochemistry within the plakortolide core and side chains. fu-berlin.deresearchgate.net The cis fusion of the bicyclic nucleus at C-3 and C-4 is a common feature among plakortolides. wgtn.ac.nz Variations in stereochemistry at other centers, such as C-6, can lead to diastereomers with distinct spectroscopic signatures. wgtn.ac.nz The modified Mosher's method, which involves the formation of diastereomeric esters and analysis of their NMR spectra, has also been a valuable technique for assigning the absolute configuration of chiral centers in plakortolides and their derivatives. fu-berlin.deresearchgate.net

Ongoing research involving the isolation and characterization of new plakortolides with diverse structural features continues to expand our understanding of the chemical diversity and potential biosynthetic pathways within this class of marine natural products. acs.orgnih.govresearchgate.netacs.org

Biosynthetic Pathways and Enzymatic Mechanisms of Plakortolide F

Proposed Biosynthetic Origin from Polyketide Precursors

The biosynthesis of plakortolide F, like many other natural products from marine sponges, is proposed to originate from polyketide precursors. Polyketides are a large class of secondary metabolites synthesized through the iterative condensation of small carboxylic acid units. researchgate.netwikipedia.org

Acetate (B1210297) Pathway and Propionyl-CoA/Methylmalonyl-CoA Building Blocks

The core structure of polyketides is typically assembled via the acetate pathway, utilizing acetyl-CoA as a starter unit and malonyl-CoA (derived from acetyl-CoA carboxylation) as the primary extender unit. researchgate.netmdpi.com However, the presence of methyl branches and other structural features in many sponge polyketides, including this compound, suggests the involvement of alternative building blocks such as propionyl-CoA and methylmalonyl-CoA. researchgate.netmdpi.com Propionyl-CoA can be produced through various metabolic routes, including the β-oxidation of odd-chain fatty acids and the catabolism of certain amino acids like methionine, valine, and isoleucine. nih.govwikipedia.orgnih.gov Methylmalonyl-CoA is formed by the carboxylation of propionyl-CoA, a reaction catalyzed by propionyl-CoA carboxylase. wikipedia.orgpixorize.com These alternative building blocks introduce methyl groups and additional carbon atoms into the growing polyketide chain, contributing to the structural diversity observed in these natural products.

Role of Polyketide Synthases (PKSs)

The assembly of polyketide chains from these building blocks is catalyzed by a group of multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netwikipedia.orgmdpi.com PKSs are large enzyme complexes that catalyze successive Claisen condensation reactions between an acyl starter unit and extender units (typically malonyl-CoA, methylmalonyl-CoA, or less commonly, ethylmalonyl-CoA). researchgate.netwikipedia.orgmdpi.comrasmusfrandsen.dk Based on their architecture and mode of synthesis, PKSs are broadly classified into different types (Type I, Type II, and Type III). wikipedia.orgmdpi.com While the specific PKS responsible for this compound biosynthesis has not been fully characterized, the complexity and linear nature of the proposed polyketide precursor suggest the involvement of a Type I iterative PKS or a related system. nih.govfrontiersin.org These enzymes contain multiple catalytic domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which work in concert to assemble the polyketide backbone. wikipedia.orgrasmusfrandsen.dkmdpi.com The AT domain is responsible for selecting and loading the appropriate building blocks onto the ACP, while the KS domain catalyzes the carbon-carbon bond formation. wikipedia.orgmdpi.com The iterative nature of fungal and some bacterial Type I PKSs allows a single enzyme or complex to perform multiple rounds of chain elongation and modification. nih.govfrontiersin.org

Mechanistic Hypotheses for Cyclic Peroxide Formation

A defining feature of this compound is its cyclic peroxide (1,2-dioxane) ring. The formation of this relatively unusual structural motif involves specific oxidative processes acting on the polyketide precursor.

Postulated Cyclization of Hydroperoxydienoic Acid Intermediates

One of the widely discussed mechanisms for the formation of cyclic peroxides in natural products, including plakortolides, involves the cyclization of hydroperoxydienoic acid intermediates. researchgate.netrsc.org This hypothesis suggests that an initial enzymatic oxygenation of a polyketide precursor containing a diene system leads to the formation of a hydroperoxide group. researchgate.netrsc.org Subsequent intramolecular cyclization, potentially via an oxa-Michael type addition or similar mechanism, where the hydroperoxide acts as a nucleophile attacking an electrophilic center (such as an α,β-unsaturated carbonyl or a suitably activated double bond) within the same molecule, would then close the peroxide ring. researchgate.netrsc.org Research suggests that the stereochemistry of this cyclization step is crucial in determining the final configuration of the cyclic peroxide. researchgate.net

Investigation of Oxidative Processes: Singlet Oxygen Additions (Diels-Alder Type)

Another oxidative process considered in the biosynthesis of cyclic peroxides is the reaction with singlet oxygen (¹O₂). scispace.comnih.gov Singlet oxygen is a highly reactive form of molecular oxygen that can undergo [4+2] cycloaddition reactions with conjugated dienes, analogous to the Diels-Alder reaction, to directly form cyclic endoperoxides (1,4-endoperoxides). scispace.comnih.govstackexchange.com While this mechanism is plausible for the formation of some cyclic peroxides, studies on the stereochemistry of certain plakortolides have presented results that may not be entirely consistent with a simple Diels-Alder cycloaddition of molecular oxygen to a Δ³,⁵-diunsaturated fatty acid precursor. researchgate.net However, singlet oxygen can also participate in "ene" reactions with olefins containing allylic hydrogens, leading to the formation of allylic hydroperoxides, which could subsequently undergo further transformations, including cyclization. scispace.comnih.gov Dye-sensitized photo-oxygenation reactions are commonly used in laboratory settings to generate singlet oxygen and study these processes. scispace.com

Enzymatic Oxygen Insertion and Rearrangement Mechanisms

Beyond non-enzymatic or simple chemical reactions involving reactive oxygen species, enzymatic mechanisms are likely to play a significant role in the precise and stereoselective formation of the cyclic peroxide in this compound. Enzymes such as lipoxygenases are known to catalyze the regio- and enantioselective insertion of molecular oxygen into polyunsaturated fatty acids, generating specific hydroperoxides. rsc.org While the specific enzymes involved in this compound biosynthesis are yet to be fully elucidated, analogous enzymatic machinery could be responsible for the initial hydroperoxidation step of the polyketide precursor. Following oxygen insertion, enzymatic rearrangement mechanisms could facilitate the cyclization process. For instance, some enzymes can catalyze the rearrangement of hydroperoxides or epoxides to form cyclic peroxide structures. rsc.orgnih.gov Transition metal catalysts, particularly cobalt complexes, have been shown in synthetic studies to promote the formation of cyclic peroxides from unsaturated precursors under aerobic conditions, sometimes involving hydroperoxysilylation followed by cyclization. nih.govrsc.orgchemrxiv.org While these are synthetic approaches, they provide insights into potential enzymatic strategies that might involve metal cofactors to mediate oxygen activation and subsequent cyclization or rearrangement steps in nature. rsc.orguq.edu.au The precise enzymatic cascade leading to the formation of the 1,2-dioxane (B1202867) ring in this compound remains an active area of research.

Enzymatic Studies Related to Plakortolide Biosynthesis

Enzymatic studies in natural product biosynthesis often involve identifying and characterizing the enzymes responsible for specific chemical transformations. For plakortolides, research efforts have aimed at understanding the complex enzymatic processes beyond the initial polyketide chain assembly. researchgate.netresearchgate.net

Cytochrome P450 enzymes (CYPs) are a superfamily of versatile monooxygenases that play significant roles in the biosynthesis of numerous natural products, catalyzing a wide array of oxidative reactions. mdpi.compreprints.orgwikipedia.orgnih.gov These reactions include hydroxylation, epoxidation, and C-C bond cleavage, often with high regio- and stereoselectivity. mdpi.compreprints.org In the context of plakortolide biosynthesis, while direct experimental evidence specifically linking a particular CYP to the formation of this compound is limited in the provided information, CYPs are generally implicated in oxidative steps during the biosynthesis of structurally related compounds, such as plakortolide E. researchgate.net Their potential roles could involve introducing hydroxyl groups, forming epoxide intermediates, or participating in the formation of the peroxide linkage or subsequent modifications. The broad catalytic versatility of CYPs makes them strong candidates for catalyzing some of the complex oxidative transformations observed in plakortolide biosynthesis. mdpi.compreprints.orgnih.gov

Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes involved in a specific secondary metabolite pathway are often clustered together. mdpi.comrsc.org The identification and characterization of BGCs can provide significant insights into the enzymes and steps involved in the biosynthesis of natural products. While specific BGCs for this compound have not been explicitly detailed in the search results, studies on marine sponges and their associated bacteria have revealed the presence of BGCs, including those for polyketide synthases, which are the core enzymes for plakortolide precursors. mdpi.combiorxiv.org For instance, Chloroflexi symbionts in marine sponges have been found to possess gene repertoires potentially involved in the biosynthesis of plakortolides. biorxiv.org Research into sponge-associated bacteria has identified diverse PKS gene clusters, suggesting their role in producing a variety of polyketide metabolites, some of which could be plakortolides or related compounds. mdpi.com Characterization of these BGCs, even for related plakortolides, can provide valuable information about the types of enzymes, such as PKSs and potentially modifying enzymes like CYPs, involved in the biosynthesis of the plakortolide scaffold and its subsequent tailoring.

Role of Cytochrome P450 Enzymes in Oxidative Transformations

Side Chain Modifications and Oxidative Cleavage Events during Biosynthesis

Side chain modifications and oxidative cleavage events are crucial processes that contribute to the structural diversity of natural products, including plakortolides. Studies on plakortolides from Plakinastrella clathrata have revealed compounds with oxidatively modified side chains. acs.org These modifications can include the introduction of functional groups like formyl or carboxylic acid functionalities. acs.org Evidence suggests that these modifications may arise from oxidative cleavage of double bonds within the side chain of diene-functionalized plakortolides. researchgate.netacs.org This oxidative cleavage can lead to truncated side chains. acs.org Such transformations highlight the enzymatic machinery capable of precise oxidation and cleavage reactions during the later stages of plakortolide biosynthesis, contributing to the observed structural variations within this class of compounds. researchgate.netfu-berlin.de

Chemical Synthesis and Analog Development of Plakortolide F

Total Synthesis Strategies for Plakortolide F and Related Bicyclic Peroxylactones

Total synthesis efforts toward this compound and other bicyclic peroxylactones found in marine sponges have explored various strategies to assemble the characteristic 1,2-dioxane (B1202867) ring fused with a lactone. These approaches often focus on the controlled introduction of the peroxide moiety and the subsequent cyclization to form the bicyclic core. The structural complexity and the sensitive peroxide linkage necessitate carefully designed synthetic routes.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of this compound typically involves identifying key disconnections that simplify the target molecule into readily available starting materials or simpler intermediates. For bicyclic peroxylactones, a crucial disconnection often involves breaking a bond within the 1,2-dioxane ring or the lactone ring to reveal a linear or acyclic precursor. Another common strategy is to disconnect the bond between the two rings of the bicyclic system. Identifying strategic bonds that, upon disconnection, lead to significant simplification and access to synthetically accessible precursors is a key aspect of this analysis. The presence of multiple stereocenters in this compound also dictates that retrosynthetic routes must consider methods for controlling relative and absolute stereochemistry throughout the synthesis.

Construction of the 1,2-Dioxane Ring System

The formation of the six-membered 1,2-dioxane ring is a central challenge in the synthesis of this compound and related compounds. Several methodologies have been developed to construct this peroxide ring system with control over regioselectivity and stereoselectivity.

Mukaiyama–Isayama Hydroperoxysilylation and Subsequent Cyclization

The Mukaiyama–Isayama hydroperoxysilylation reaction is a significant method for introducing a hydroperoxide functional group onto an alkene. This cobalt-catalyzed reductive oxygenation of double bonds is known for its mild conditions and regioselectivity, tolerating a variety of functional groups. The reaction typically involves the treatment of an alkene with molecular oxygen and a silane (B1218182) (such as triethylsilane) in the presence of a cobalt catalyst, such as Co(thd)₂ or Co(acac)₂. Co(thd)₂ has been reported to be superior to Co(acac)₂ for the hydroperoxysilylation of unactivated alkenes, providing products in excellent yield.

Following the hydroperoxysilylation, subsequent cyclization is required to form the 1,2-dioxane ring. In the context of plakortolide synthesis, a regioselective hydroperoxysilylation has been employed to install the key peroxide moiety. However, achieving the desired 1,2-dioxane ring closure from the resulting hydroperoxy intermediates can be challenging, and alternative cyclization strategies or modifications of the substrate might be necessary.

Intramolecular Michael Addition of a Hydroperoxide Group to Unsaturated Lactones

Another strategy for constructing the 1,2-dioxane ring involves an intramolecular Michael addition of a hydroperoxide group to an α,β-unsaturated lactone. This approach leverages the nucleophilicity of the hydroperoxide anion to attack the electrophilic β-carbon of the unsaturated lactone, leading to the formation of the six-membered ring. This method has been explored in the synthesis of plakortolide I and seco-plakortolide E.

While intramolecular Michael addition is a viable route, controlling the stereochemistry of the newly formed stereocenters during the cyclization can be a critical factor. The success of this strategy often depends on the specific substitution pattern of the unsaturated lactone and the reaction conditions employed.

Acid-Catalyzed Cyclization of Peroxy Epoxides: Mechanistic Insights and Regioselectivity

Acid-catalyzed cyclization of peroxy epoxides is a method that can lead to the formation of cyclic peroxides, including 1,2-dioxanes. This reaction typically involves the protonation of the epoxide oxygen, making the carbon atoms of the epoxide susceptible to nucleophilic attack by the hydroperoxide group.

Mechanistic studies of epoxide ring-opening reactions indicate that under acidic conditions, the reaction can proceed with substantial SN1 character, with the nucleophile attacking the more substituted carbon. However, the regioselectivity in the cyclization of peroxy epoxides can be complex and may depend on the substrate structure and reaction conditions. For instance, in studies toward plakortolide synthesis, acid-catalyzed cyclization of a β-hydroperoxy vinyl epoxide unexpectedly resulted in exclusive 5-exo cyclization to form a 1,2-dioxolane, rather than the desired 6-endo cyclization to form a 1,2-dioxane. This highlights the nuanced regiochemical control required in these cyclization reactions.

Singlet Oxygen Cycloaddition Reactions (e.g., [4+2] Photocycloaddition)

Singlet oxygen ([¹O₂]) is a highly reactive species that can participate in cycloaddition reactions with unsaturated systems, including [4+2] cycloadditions (Diels-Alder type reactions) with conjugated dienes to form 1,4-endoperoxides. This methodology has been applied in the synthesis of cyclic peroxides, including some related to plakortolides.

In the context of plakortolide synthesis, a diastereoselective [4+2] cycloaddition with singlet oxygen under photosensitized conditions has been employed as a key step in the synthesis of plakortolide E and 6-epiplakortolide E. While [4+2] cycloadditions with singlet oxygen can be effective for forming peroxide rings, controlling the stereochemistry, especially in complex systems like the plakortolide core, can be challenging and may result in mixtures of diastereomers.

Data Table: Selected Methods for 1,2-Dioxane Ring Construction in Peroxylactone Synthesis

| Method | Key Reagents/Conditions | Application in Plakortolide/Related Synthesis | Noted Outcomes/Challenges |

| Mukaiyama–Isayama Hydroperoxysilylation + Cyclization | Alkene, O₂, R₃SiH, Co catalyst (e.g., Co(thd)₂) | Used to install hydroperoxide moiety | Mild, regioselective hydroperoxide introduction; subsequent cyclization can be challenging. |

| Intramolecular Michael Addition of Hydroperoxide to Unsaturated Lactone | Unsaturated lactone, hydroperoxide, base/acid catalysis | Explored for plakortolide I/seco-plakortolide E | Forms 1,2-dioxane; stereochemical control is important. |

| Acid-Catalyzed Cyclization of Peroxy Epoxides | Peroxy epoxide, acid catalyst | Explored in synthetic studies | Regioselectivity can be complex; unexpected cyclization modes observed (e.g., 5-exo). |

| Singlet Oxygen Cycloaddition ([4+2]) | Conjugated diene, ¹O₂, photosensitizer | Used in synthesis of plakortolide E/6-epi E | Forms peroxide ring; stereocontrol can be challenging, leading to diastereomer mixtures. |

Detailed Research Findings:

Research into the synthesis of plakortolides has revealed both the potential and challenges associated with these methods. For instance, while the Mukaiyama–Isayama reaction is effective for introducing the hydroperoxide, achieving the desired 6-endo cyclization in subsequent steps has proven difficult in some cases, with 5-exo cyclization favored for certain peroxy epoxide substrates. Studies on intramolecular Michael additions have shown that while the 1,2-dioxane ring can be formed, achieving high diastereoselectivity requires careful consideration of substrate design and reaction conditions. Singlet oxygen cycloadditions have been successful in constructing the peroxide core, but controlling the relative stereochemistry of the multiple chiral centers in the plakortolide structure remains an area of active research.

Stereoselective Approaches in Plakortolide Synthesis

Stereoselective synthesis is crucial for constructing the correct spatial arrangement of atoms in chiral molecules like this compound. This involves methods that favor the formation of one stereoisomer over others.

Use of Chiral Starting Materials (e.g., (S)-2-Methylglycidol, (R)-Linalool)

Chiral starting materials serve as a source of inherent chirality that can be propagated through a synthetic route. (S)-2-Methylglycidol has been utilized as a starting material in the total synthesis of related plakortolides, such as (-)-ent-plakortolide I and seco-plakortolide E. researchgate.netnih.govacs.org This chiral epoxide provides a pre-existing stereocenter that can guide subsequent transformations.

(R)-Linalool, a readily available monoterpene, has also been employed as a chiral pool starting material for the synthesis of plakortolides E and I. chemrxiv.orgacs.orgfu-berlin.de (R)-Linalool offers a seven-carbon framework that overlaps with the bicyclic core structure of these natural products, including one stereogenic center. chemrxiv.orgacs.org The use of such chiral building blocks can reduce the need for resolution or asymmetric catalysis later in the synthesis. fu-berlin.de

Diastereoselective Reactions (e.g., Mukaiyama Aldol (B89426) Reaction)

Diastereoselective reactions are employed to control the relative stereochemistry between two or more stereocenters being formed during a reaction. The Mukaiyama aldol reaction, a Lewis-acid catalyzed cross-aldol reaction between an aldehyde or ketone and a silyl (B83357) enol ether, is a powerful tool for the diastereoselective formation of β-hydroxy carbonyl compounds. nih.govmsu.edu

Application of Transition Metal Catalysis in Plakortolide Synthesis

Transition metal catalysis plays a vital role in modern organic synthesis, enabling efficient and selective transformations that might be difficult to achieve otherwise. acs.orgresearchgate.net In plakortolide synthesis, transition metals, particularly earth-abundant ones, have been utilized for key bond-forming reactions and the introduction of critical functional groups. chemrxiv.orgacs.orgfu-berlin.dechemrxiv.org

Cobalt-Catalyzed Reactions for Endoperoxide Formation

The endoperoxide moiety is a characteristic and biologically important feature of plakortolides. Cobalt catalysis has been successfully applied to the formation of this 1,2-dioxane ring system. chemrxiv.orgacs.orgfu-berlin.dechemrxiv.org Specifically, a cobalt-induced endoperoxide formation has been reported as a key step in the synthesis of plakortolides E and I. chemrxiv.orgacs.orgfu-berlin.dechemrxiv.org This transformation can involve the hydroperoxidation of an olefin followed by an intramolecular cyclization. acs.org Cobalt(II) catalysts, such as bis(1,3-diketonato)cobalt(II) (Co(thd)₂), can catalyze the reaction of olefins with molecular oxygen and silanes to yield silyl peroxides. researchgate.net

Iron-Catalyzed Allylic Substitution

Iron catalysis has been employed for the selective installation of the alkyl side chain in plakortolide synthesis. An iron-catalyzed allylic substitution has been identified as a key step in the synthesis of plakortolides E and I from (R)-linalool. chemrxiv.orgacs.orgfu-berlin.dechemrxiv.org This method allows for the chemoselective formation of a carbon-carbon bond at an allylic position. chemrxiv.orgacs.org The use of an Fe(OAc)₂ catalyst has been reported to achieve this chemoselective installation in good yield. chemrxiv.org

Vanadium-Mediated Epoxidation

Epoxidation reactions are essential for introducing epoxide rings, which can serve as versatile intermediates in organic synthesis. Vanadium-mediated epoxidation has been utilized in the synthesis of plakortolides. chemrxiv.orgacs.orgchemrxiv.orgacs.org This involves the catalytic transfer of an oxygen atom to a double bond. mdpi.com In the synthesis of plakortolides E and I from (R)-linalool, a vanadium-mediated epoxidation of the terminal double bond was performed, providing the corresponding epoxide as a mixture of diastereomers. chemrxiv.org Vanadium-based catalysts are often chosen for their regioselective or stereoselective epoxidation capabilities. mdpi.comrsc.org

Synthesis of this compound Structural Analogues and Derivatives

The synthesis of this compound structural analogues and derivatives is crucial for exploring the structure-activity relationships of this class of compounds and for developing new therapeutic agents. These synthetic efforts often involve modifying the bicyclic peroxylactone core or elaborating the side chain.

Design Principles for Modified Bicyclic Peroxylactone Cores

Designing modified bicyclic peroxylactone cores involves strategies to alter the size, substitution pattern, or the presence of the peroxide linkage within the core structure. The bicyclic core of plakortolides typically features a 1,2-dioxane or 1,2-dioxolane ring fused to a lactone. rsc.orgbeilstein-journals.org

Synthetic studies towards the bicyclic peroxylactone core of plakortolides have explored various approaches. One method involves the construction of the 1,2-dioxane ring through acid-catalyzed 6-endo ring closure of β-hydroperoxy trans-epoxides. researchgate.net Another approach features the formation of the 1,2-dioxane ring via a double opening of bis-epoxides with ethereal hydrogen peroxide. researchgate.net The 1,2-dioxolane ring system, also found in some plakortolides, can be constructed by base-promoted 5-exo epoxide opening by a hydroperoxy group. researchgate.net

Radical oxygenation of vinyl cyclopropanes has also been employed to construct the 1,2-dioxolane core, as demonstrated in the synthesis of epiplakinic acid F, a related cyclic peroxide. rsc.orgmdpi.com This method involves the treatment of a vinyl cyclopropane (B1198618) precursor with oxygen in the presence of a radical initiator and a catalyst, leading to the formation of a spiro 1,2-dioxolane. rsc.orgmdpi.com

The Mukaiyama-Isayama peroxidation, involving the reaction of alkenes with molecular oxygen and triethylsilane catalyzed by cobalt(II) diketonates, is a widely used method for generating open hydroperoxide substrates that can subsequently cyclize to form 5- and 6-membered peroxide rings. rsc.orgbeilstein-journals.org This approach has been utilized in the synthesis of plakortolide E and ent-plakortolide I. rsc.org

Modifications to the core can also involve altering the lactone portion or the fusion of the rings. Research into related cyclic peroxides, such as the plakortones, which feature a 2,6-dioxabicyclo[3.3.0]octan-3-one moiety, highlights alternative bicyclic systems that can be targeted for synthesis and modification. acs.org

Strategies for Side Chain Elaboration and Functionalization

The side chain of this compound is a significant structural feature that can be modified to generate analogues with altered properties. Strategies for side chain elaboration and functionalization involve introducing different functional groups, modifying the chain length, or altering the degree and geometry of unsaturation.

Oxidative processes in the marine sponge Plakinastrella clathrata have yielded plakortolides with oxidatively modified side chains, including those with hydroxy or hydroperoxy functionalities. researchgate.net Analogues with truncated side chains terminating in formyl or carboxylic acid functionalities have also been isolated, suggesting oxidative cleavage of double bonds in the side chain as a natural modification pathway. researchgate.net

Synthetic strategies for side chain elaboration often involve coupling pre-synthesized core structures with appropriate side chain fragments or modifying the side chain of a pre-existing plakortolide scaffold. For instance, the installation of the side chain can be achieved through reactions like allylic substitution. chemrxiv.org

Functionalization of the side chain can involve various chemical transformations, such as oxidation, reduction, halogenation, or the introduction of nitrogen-containing groups. These modifications can influence the compound's polarity, reactivity, and interactions with biological targets. While general strategies for side chain functionalization in organic synthesis are well-established, specific applications to this compound derivatives are often detailed within individual synthetic reports. cmu.edunih.govchapman.edu

Semi-Synthetic Approaches from Natural Precursors

Semi-synthetic approaches to this compound and its analogues involve using naturally isolated cyclic peroxides as starting materials for chemical modification. This strategy can be advantageous when the natural product is available in sufficient quantities and contains a suitable scaffold for diversification.

This compound has been isolated from marine sponges, such as Plakinastrella and Plakortis species. researchgate.netnih.govnih.govmdpi.comclockss.org These natural isolates can serve as precursors for semi-synthetic modifications. For example, conversions of this compound to derivatives like a diol-lactone derivative and a diacetate have been reported, illustrating the potential for modifying the natural scaffold. nih.gov

Related cyclic peroxides, such as plakortide P, have been used in semi-synthetic routes to generate new compounds like plakortoperoxide A1 and A2 through reactions like photooxygenation. rsc.org This highlights the utility of natural cyclic peroxides as starting points for creating structural diversity.

Semi-synthetic approaches can involve targeted modifications of specific functional groups or regions of the molecule. This can include altering the oxidation state of carbons in the side chain, introducing new functional handles, or modifying the lactone ring. These studies contribute to understanding the structure-activity relationships and can provide access to analogues that are difficult to obtain through total synthesis.

Mechanistic Investigations of Plakortolide F Biological Activities at the Molecular and Cellular Level

Cellular and Subcellular Targets of Plakortolide F and Related Peroxides

Studies, particularly using the model organism Saccharomyces cerevisiae, have indicated that this compound acid (PFA), a related compound, elicits a transcriptome response indicative of a Ca²⁺ imbalance. nih.gov This suggests that cellular components involved in maintaining calcium homeostasis are key targets. nih.gov

Modulation of Calcium Homeostasis

This compound, through its effects on calcium, disrupts the delicate balance of this essential intracellular messenger. nih.gov Calcium homeostasis is crucial for numerous cellular processes, and its dysregulation can have significant consequences. nih.govnih.govfrontiersin.orgyoutube.com

Research has shown that Plakortide F acid (PFA) leads to a significant increase in intracellular calcium levels in treated cells. nih.gov This perturbation of intracellular calcium concentration is a key aspect of its mechanism of action. nih.govnih.govthermofisher.comoxinst.comresearchgate.net

| Compound | Effect on Intracellular Ca²⁺ | Model Organism/Cell Type | Reference |

| Plakortide F acid | Increased levels | Saccharomyces cerevisiae | nih.gov |

The observed calcium imbalance induced by Plakortide F acid affects the expression of genes known to be responsive to altered cellular calcium levels. nih.govnih.govnih.gov This transcriptional response further underscores the impact of this compound on calcium-mediated signaling. nih.govnih.govnih.gov

While intriguing results suggest the activation of sarcoplasmic reticulum Ca²⁺ ATPase, it remains to be definitively determined if this is the primary mechanism of action for marine cyclic peroxides like Plakortide F acid. nih.govtaylorandfrancis.commdpi.comfrontiersin.org SERCA pumps are critical for transporting calcium into the sarcoplasmic and endoplasmic reticulum, playing a vital role in calcium homeostasis. taylorandfrancis.commdpi.comfrontiersin.orgnih.govembopress.orgfrontiersin.org

Impact on Calcium-Responsive Gene Expression

Involvement of Specific Signal Transduction Pathways (e.g., Calcineurin Pathway)

Studies have indicated a strong enhancement of Plakortide F acid activity in the presence of calcineurin inhibitors, suggesting that Plakortide F acid targets a cellular process closely related to that of these inhibitors. nih.govu-tokyo.ac.jpfrontiersin.orgnih.govnih.gov Calcineurin is a calcium-activated phosphatase that plays a key role in various signaling pathways, including the activation of NFAT-mediated gene transcription, which is responsive to elevated intracellular Ca²⁺ levels. nih.govu-tokyo.ac.jpfrontiersin.orgnih.govnih.gov

Interaction with Molecular Components (e.g., Proteins, Lipids)

While the precise molecular interactions of this compound are still under investigation, its effects on calcium homeostasis and signal transduction pathways suggest interactions with proteins and potentially lipids involved in these processes. db-engine.defrontiersin.orgelifesciences.orgfrontiersin.orgnih.gov The lipophilic nature of such compounds might facilitate interactions with cellular membranes and associated proteins. elifesciences.orgfrontiersin.orgnih.govnih.gov Further characterization of these interactions is important for a complete understanding of its mechanism of action. nih.gov

Mechanisms of Action Underlying Observed In Vitro Biological Effects

Research into the mechanisms by which this compound exerts its biological effects in vitro has revealed interactions with key cellular processes and pathways in various pathogens and cell types.

Cellular Proliferation Inhibition Mechanisms

This compound, like other cyclic peroxides from Plakortis species, has shown potent activity against various human cancer cell lines. nih.gov Inhibition of cellular proliferation is a common target for anticancer agents. Studies on other compounds have shown that cellular proliferation can be inhibited through various mechanisms, including the suppression of signaling pathways such as MAPK/ERK and PI3K/AKT, induction of cell cycle arrest, and promotion of apoptosis. mdpi.comnih.govnih.govresearchgate.net While specific detailed mechanisms for this compound's inhibition of cellular proliferation were not explicitly detailed in the search results, the general mechanisms observed for related cyclic peroxides and other antiproliferative agents provide a framework for understanding its potential modes of action. Cyclic peroxides isolated from Plakortis spp. have demonstrated potent cytotoxicity against human promyelocytic leukemia cells (HL-60). wgtn.ac.nz

Antimicrobial Research Mechanisms (e.g., against Mycobacterium tuberculosis)

While the search results did not provide specific mechanistic details for this compound's activity against Mycobacterium tuberculosis, marine sponges, including those from which this compound is isolated, are known sources of antimicrobial compounds. clockss.org The complex cell wall of Mycobacterium tuberculosis presents a significant barrier to antimicrobial agents, and resistance mechanisms in this bacterium are well-documented, involving factors such as efflux pumps and modifications to drug targets. mdpi.comnih.gov Research into novel anti-mycobacterial agents explores mechanisms that can overcome these challenges, including disruption of the cell membrane or targeting essential enzymatic processes. frontiersin.orgnih.gov The presence of a cyclic peroxide moiety in this compound suggests a potential for oxidative mechanisms, which have been implicated in the activity of some antimicrobial compounds. medscape.com

Antifungal Research Mechanisms (e.g., distinct from known antifungal drugs)

Plakortide F acid (PFA), a marine-derived polyketide endoperoxide structurally related to plakortolides, exhibits strong inhibitory activity against opportunistic fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Mechanistic investigations using Saccharomyces cerevisiae as a model organism revealed that PFA perturbs Ca2+ homeostasis. nih.gov Transcriptional profiling indicated a response characteristic of altered cellular calcium levels, and elemental analysis showed a significant increase in intracellular calcium in PFA-treated cells. nih.gov This mechanism, involving the disruption of Ca2+ homeostasis and/or Ca2+-related signaling, is considered potentially novel and distinct from that of currently used antifungal agents, which typically target ergosterol (B1671047) synthesis or fungal cell wall synthesis. nih.govmedscape.comresearchgate.net

Table 1: Proposed Antifungal Mechanism of Plakortide F Acid

| Target/Process | Observed Effect in Saccharomyces cerevisiae | Implication |

| Ca2+ Homeostasis | Perturbed | Key mechanism underlying antifungal activity |

| Intracellular Calcium | Significant increase | Disruption of Ca2+ regulation |

| Gene Expression | Affected (genes responsive to altered Ca2+) | Cellular response to calcium imbalance |

Antiparasitic Research Mechanisms (e.g., against Toxoplasma gondii, Plasmodium falciparum)

This compound and related cyclic peroxides from Plakortis species have demonstrated antiparasitic activity against organisms like Toxoplasma gondii and Plasmodium falciparum. nih.govmdpi.comrhhz.netresearchgate.net Plakortide F acid shows potent inhibitory activity against protozoal parasites. nih.gov Plakortolide G, a related cyclic peroxide, exhibited potent inhibitory activity against Toxoplasma gondii. clockss.orgrhhz.net While the precise mechanisms for this compound against these parasites were not fully elucidated in the search results, studies on other antiparasitic compounds targeting T. gondii and P. falciparum have explored mechanisms such as the disruption of mitochondrial function, alteration of redox homeostasis, and inhibition of key kinases or enzymes essential for parasite survival and replication. mdpi.comfrontiersin.orgembl.orgremedypublications.com The cyclic peroxide structure is often associated with the generation of reactive oxygen species, which can be toxic to cells, including parasites.

Investigation of Selectivity and Specificity in Molecular Interactions

Understanding the selectivity and specificity of this compound's molecular interactions is crucial for assessing its therapeutic potential and minimizing off-target effects. Selectivity refers to a compound's ability to preferentially interact with a specific target or exert effects on particular cell types, while specificity describes the precision of the interaction with its intended molecular target. nih.gov

Research on Plakortide F acid's antifungal mechanism in Saccharomyces cerevisiae suggests a degree of selectivity by interfering with calcium homeostasis, a fundamental process but potentially with differences in regulation or key components between fungal and mammalian cells that could be exploited. nih.gov While potent cytotoxicity against cancer cell lines has been reported for plakortolides and related cyclic peroxides, the search results also mention that some cyclic peroxides exhibited potent cytotoxic activity against several cancer cell lines but were not selective. clockss.org Further detailed studies are needed to fully characterize the selectivity and specificity of this compound across its various observed biological activities and against a range of potential biological targets.

Comparative Mechanistic Studies with Other Cyclic Peroxides

This compound belongs to a class of cyclic peroxide metabolites produced by marine sponges, which include plakortides, plakortolides, plakorins, and plakorstatins. nih.gov These compounds share the characteristic cyclic peroxide moiety and exhibit a range of biological activities, including antitumor, antiparasitic, and antimicrobial properties. nih.gov

Comparative mechanistic studies with other cyclic peroxides can provide insights into the role of the peroxide functional group and structural variations in determining the specific biological targets and mechanisms of action. For instance, the proposed mechanism of Plakortide F acid involving calcium homeostasis disruption provides a point of comparison with other cyclic peroxides to see if this is a common mechanism within this class or specific to certain structural features of PFA. nih.gov Studies on the antimalarial action of plakortin and dihydroplakortin, simpler 1,2-dioxanes, have also been reported, suggesting varied mechanisms within the cyclic peroxide class depending on the specific compound structure. rhhz.net Further comparative studies investigating the molecular interactions and cellular effects of this compound alongside other structurally related cyclic peroxides could help delineate structure-activity relationships and identify key features responsible for their distinct biological profiles.

Table 2: Comparison of Mechanisms (where information is available)

| Compound | Class | Key Biological Activity Investigated | Proposed Mechanism |

| Plakortide F Acid | Cyclic Peroxide | Antifungal | Perturbation of Ca2+ homeostasis |

| Plakortin | Cyclic Peroxide | Antimalarial | Mechanism studied, details not specified in snippets |

| Dihydroplakortin | Cyclic Peroxide | Antimalarial | Mechanism studied, details not specified in snippets |

| Other Cyclic Peroxides | Cyclic Peroxide | Varied (Antitumor, Antiparasitic, Antimicrobial) | Diverse mechanisms likely depending on structure |

Structure Activity Relationship Sar Studies of Plakortolide F and Its Congeners

Correlation Between Plakortolide F Chemical Structure and Biological Activity Profiles

This compound is a five-membered ring peroxide-lactone nih.gov. It was isolated from a sponge of the genus Plakinastrella and shown to exhibit biological activity. Specifically, related five-membered ring peroxide acids, plakinic acid F and epiplakinic acid F, isolated alongside this compound, demonstrated moderate antifungal activity against Candida albicans and Aspergillus fumigatus. nih.gov While the specific biological activity profile directly attributed solely to this compound in this initial isolation study was not explicitly detailed for all assays, its structural class and co-isolation with bioactive peroxides suggest its potential for similar activities. Plakortolides in general have been reported to possess potent inhibitory activity against the protozoan Toxoplasma gondii, and some exhibit cytotoxic activity against tumor cell lines. nih.govresearchgate.net The presence of the cyclic peroxide and the lactone functionalities, along with the specific configuration of the side chain, are structural features hypothesized to contribute to its biological effects.

Identification of Key Pharmacophoric Elements within the Plakortolide Scaffold

SAR studies on plakortolides and related endoperoxides, such as plakortin, have consistently highlighted the critical role of the cyclic peroxide functionality (the 1,2-dioxane (B1202867) or 1,2-dioxolane ring) for their biological activity, particularly their antimalarial effects. mdpi-res.comistanbul.edu.trnih.gov This peroxide group is often considered a key pharmacophore, believed to be involved in the generation of reactive species upon reductive activation, which can then interact with biological targets. nih.gov Beyond the peroxide ring, other structural features are also crucial. These include the nature and length of the alkyl side chain attached to the peroxide ring and the stereochemical configuration of the chiral centers within the molecule, including those on the peroxide ring and the side chain. istanbul.edu.trnih.gov The conformation of the dioxane ring in six-membered ring analogues has also been identified as critical for activity. istanbul.edu.tr

Impact of Stereochemical Features on Research Activity

Influence of Peroxide Ring Stereochemistry

The stereochemistry of the peroxide ring, whether it is a five-membered 1,2-dioxolane or a six-membered 1,2-dioxane, is a critical determinant of biological activity in plakortolides and related compounds. Studies on different diastereomers of endoperoxides have shown significant differences in activity. For instance, in the context of plakortin-based antimalarials, the absolute configuration of the stereogenic centers on the dioxane ring is critical for activity. istanbul.edu.tr The relative configuration of the peroxide ring can also vary among plakortolide congeners; for example, plakortolide J has a different relative configuration of the peroxide ring compared to this compound. These differences in stereochemistry around the peroxide ring can lead to variations in how the molecule interacts with its biological target, impacting its potency and spectrum of activity.

Effects of Specific Functional Group Modifications on Mechanisms of Action